molecular formula C6H4N2O2 B3178704 3-Cyano-1H-pyrrole-2-carboxylic acid CAS No. 7126-56-9

3-Cyano-1H-pyrrole-2-carboxylic acid

Cat. No.: B3178704
CAS No.: 7126-56-9
M. Wt: 136.11 g/mol
InChI Key: CNLGBNHSAZGLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a cyano group at the 3-position and a carboxylic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Common starting materials include pyrrole derivatives and cyano-containing compounds.

  • Synthetic Routes: One common synthetic route involves the cyclization of amino acids or their derivatives. For example, the reaction of an amino acid with a cyano group can lead to the formation of the pyrrole ring.

  • Reaction Conditions: Typical reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

  • Purification: The compound is purified using standard techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation to form carbon dioxide and water.

  • Reduction: The cyano group can be reduced to form a primary amine.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H₂SO₄), and halogenating agents like bromine (Br₂).

Major Products Formed:

  • Oxidation: Carbon dioxide (CO₂) and water (H₂O).

  • Reduction: Primary amine (NH₂).

  • Substitution: Nitro-pyrrole or halogenated pyrrole derivatives.

Scientific Research Applications

3-Cyano-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound can be used to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Cyano-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

  • Receptor Activation: It may interact with receptors on cell surfaces, triggering intracellular signaling pathways.

Comparison with Similar Compounds

  • Indole: A heterocyclic aromatic organic compound with a similar structure but different functional groups.

  • Pyrrole: A simpler heterocyclic compound without the cyano and carboxylic acid groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-cyano-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-1-2-8-5(4)6(9)10/h1-2,8H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLGBNHSAZGLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717469
Record name 3-Cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-56-9
Record name 3-Cyano-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
3-Cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
3-Cyano-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.